molecular formula C11H23N3 B1426727 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine CAS No. 723341-87-5

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

Cat. No.: B1426727
CAS No.: 723341-87-5
M. Wt: 197.32 g/mol
InChI Key: CFAJUZYHRQDOHA-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a chemical compound with the IUPAC name 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine . It is a white to off-white solid and has a molecular weight of 306.71 .


Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)cyclohexanamine” is 1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H . This indicates that the compound has a cyclohexane ring with an amine group at one position and a 4-methylpiperazine group at another position.


Physical and Chemical Properties Analysis

“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a white to off-white solid . It has a molecular weight of 306.71 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • 4-(4-Methylpiperazin-1-yl)cyclohexanamine is used in the synthesis of various derivatives such as benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives. These derivatives are synthesized from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002).

Inhibitors Targeting EGFR Mutations

  • A structural optimization study identified a derivative of 4-(4-Methylpiperazin-1-yl)cyclohexanamine as a reversible kinase inhibitor targeting EGFR-activating and resistance mutations in non-small-cell lung cancer (NSCLC) cell lines (Yang et al., 2012).

Histamine H4 Receptor Ligands

  • Alkyl derivatives of 1,3,5-triazine, including a compound with a 4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl) group, have been studied for their affinity to the human histamine H4 receptor and potential antinociceptive activity (Łażewska et al., 2019).

Antiprotozoal Compounds

  • 4-Methylpiperazinyl derivatives have shown high antitrypanosomal and antiplasmodial activity, indicating their potential as antiprotozoal compounds (Faist et al., 2012).

Sigma Receptor Ligands

  • Certain 1-cyclohexylpiperazine derivatives, including those related to 4-(4-Methylpiperazin-1-yl)cyclohexanamine, have been studied for their high affinity to sigma(2) receptors, suggesting potential applications in antineoplastic therapy and PET diagnosis (Berardi et al., 2004).

Myocardial Imaging Agent

  • A heterocomplex containing 4-(cyclohexylpiperazin-1-yl)-dithioformate has been evaluated as a potential myocardial imaging agent, showing promising results in biodistribution studies in mice (Lu et al., 2007).

Synthesis of Imatinib

  • An efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor of imatinib, has been developed, highlighting the compound's relevance in pharmaceutical synthesis (Koroleva et al., 2012).

Anticonvulsant Properties

  • N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives have been synthesized and tested for their anticonvulsant properties, demonstrating potential therapeutic applications (Obniska et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJUZYHRQDOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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